3,5-Difluoro-2,4,6-trimethylbenzoic acid
Overview
Description
3,5-Difluoro-2,4,6-trimethylbenzoic acid is an organic compound with the molecular formula C10H10F2O2 It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 5 on the benzene ring are replaced by fluorine atoms, and the hydrogen atoms at positions 2, 4, and 6 are replaced by methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Difluoro-2,4,6-trimethylbenzoic acid can be achieved through several methods. One common approach involves the fluorination of 2,4,6-trimethylbenzoic acid using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction typically takes place in an organic solvent like acetonitrile or dichloromethane, and the temperature is maintained at room temperature to slightly elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. One such method could be the direct fluorination of 2,4,6-trimethylbenzoic acid using elemental fluorine in the presence of a catalyst. This process would require stringent safety measures due to the highly reactive nature of elemental fluorine.
Chemical Reactions Analysis
Types of Reactions
3,5-Difluoro-2,4,6-trimethylbenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or other functional groups.
Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products Formed
Substitution Reactions: Products may include derivatives with different functional groups replacing the fluorine atoms.
Oxidation Reactions: Products may include this compound derivatives with additional carboxylic acid groups.
Reduction Reactions: Products may include alcohols or aldehydes derived from the reduction of the carboxylic acid group.
Scientific Research Applications
3,5-Difluoro-2,4,6-trimethylbenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It can be used in the study of enzyme interactions and metabolic pathways involving fluorinated compounds.
Industry: Used in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of 3,5-Difluoro-2,4,6-trimethylbenzoic acid depends on its specific application. In biological systems, the fluorine atoms can influence the compound’s interaction with enzymes and receptors, potentially altering metabolic pathways and biological activity. The presence of fluorine can increase the compound’s lipophilicity and metabolic stability, enhancing its effectiveness in drug development.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trimethylbenzoic acid: Lacks the fluorine atoms, resulting in different chemical properties and reactivity.
3,5-Difluorobenzoic acid: Lacks the methyl groups, leading to differences in steric effects and reactivity.
3,5-Difluoro-4-methylbenzoic acid: Has only one methyl group, resulting in different chemical behavior.
Uniqueness
3,5-Difluoro-2,4,6-trimethylbenzoic acid is unique due to the combination of fluorine and methyl groups on the benzene ring. This combination imparts distinct chemical properties, such as increased lipophilicity, metabolic stability, and potential for diverse chemical reactions. These properties make it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
3,5-difluoro-2,4,6-trimethylbenzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O2/c1-4-7(10(13)14)5(2)9(12)6(3)8(4)11/h1-3H3,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDYOFXDGEHRADL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1F)C)F)C)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80278861 | |
Record name | 3,5-difluoro-2,4,6-trimethylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80278861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
436-57-7 | |
Record name | NSC10361 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10361 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,5-difluoro-2,4,6-trimethylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80278861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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